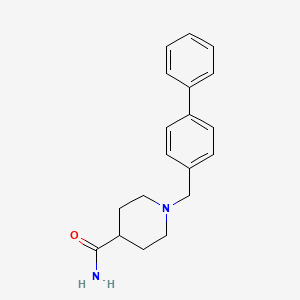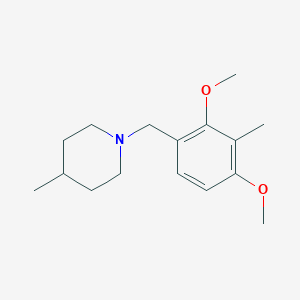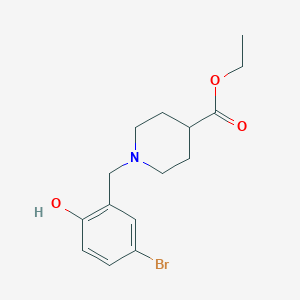![molecular formula C16H25NO3 B3851859 1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)](/img/structure/B3851859.png)
1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)
説明
1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol), commonly known as MPD, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPD is a chiral molecule, meaning it has a non-superimposable mirror image, and has been shown to exhibit a range of interesting biochemical and physiological effects.
科学的研究の応用
MPD has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of MPD is as a chiral auxiliary in asymmetric synthesis. MPD has been shown to be an effective chiral auxiliary in a number of different reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.
作用機序
The mechanism of action for MPD is not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating the formation of chiral products in asymmetric synthesis reactions. MPD has also been shown to have a number of interesting biochemical and physiological effects, which may be related to its mechanism of action.
Biochemical and Physiological Effects:
MPD has been shown to exhibit a range of interesting biochemical and physiological effects, including antifungal and antibacterial activity, anti-inflammatory activity, and the ability to inhibit the growth of cancer cells. MPD has also been shown to have neuroprotective effects, which may be related to its ability to inhibit the formation of beta-amyloid plaques in the brain.
実験室実験の利点と制限
One of the main advantages of using MPD in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis reactions. MPD is also relatively easy to synthesize and has good stability under a range of conditions. However, there are some limitations to using MPD in lab experiments. For example, MPD can be difficult to separate from reaction products due to its high boiling point and low solubility in common solvents.
将来の方向性
There are a number of potential future directions for research on MPD. One area of interest is the development of new synthetic methods for MPD and its derivatives, which could lead to the discovery of new chiral auxiliaries with improved properties. Another area of interest is the investigation of the biochemical and physiological effects of MPD and its derivatives, which could lead to the development of new drugs for the treatment of a range of diseases. Finally, there is potential for the development of new applications for MPD in fields such as catalysis and materials science.
特性
IUPAC Name |
1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13(18)11-17(12-14(2)19)10-6-8-15-7-4-5-9-16(15)20-3/h4-9,13-14,18-19H,10-12H2,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFZEASPESTSEJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC=CC1=CC=CC=C1OC)CC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C/C=C/C1=CC=CC=C1OC)CC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3851781.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinol](/img/structure/B3851793.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-6-ethyl-2-morpholin-4-ylpyrimidin-4-amine](/img/structure/B3851795.png)
![(3,4-dichlorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B3851798.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851809.png)
![4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinecarbaldehyde](/img/structure/B3851816.png)

![2-[benzyl(3-pyridinylmethyl)amino]ethanol](/img/structure/B3851828.png)
![N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide](/img/structure/B3851833.png)
![1,1'-[(cyclohexylmethyl)imino]di(2-propanol)](/img/structure/B3851853.png)


![4-(4-bromophenyl)-1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinol](/img/structure/B3851877.png)
![{1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851878.png)